5-Chloromethyl-1-propyl-1H-imidazole hydrochloride
Overview
Description
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2 It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-propyl-1H-imidazole. This can be achieved through the reaction of 1-propyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of imidazole.
Oxidation: Products include imidazole carboxylic acids or aldehydes.
Reduction: Products include methyl-substituted imidazoles.
Scientific Research Applications
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. This alkylation can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-1-methyl-1H-imidazole hydrochloride
- 5-Chloromethyl-1-isobutyl-1H-imidazole hydrochloride
- 5-Chloromethyl-1-(2-methoxyethyl)-1H-imidazole hydrochloride
Uniqueness
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is unique due to its specific alkyl chain length and the presence of the chloromethyl group, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.
Biological Activity
5-Chloromethyl-1-propyl-1H-imidazole hydrochloride (CMPH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
CMPH has the molecular formula and a molecular weight of approximately 195.09 g/mol. The compound features a five-membered imidazole ring with a chloromethyl group and a propyl side chain, which influence its reactivity and biological interactions.
The primary mechanism of action for CMPH involves its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins or phosphate groups in nucleic acids. This alkylation can lead to alterations in the structure and function of target molecules, impacting various biochemical pathways.
Antimicrobial Activity
Research has demonstrated that CMPH exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:
Compound | E. coli (mm) | S. aureus (mm) | B. subtilis (mm) |
---|---|---|---|
CMPH | 20 | 22 | 21 |
Streptomycin | 28 | 32 | 31 |
These results indicate that CMPH may be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Cholinesterase Inhibition
Another area of interest is CMPH's inhibitory effect on cholinesterase enzymes, which are critical in neurotransmission. A study found that derivatives similar to CMPH showed promising inhibition against butyrylcholinesterase (BChE), with IC50 values indicating substantial activity:
Compound | IC50 (µM) |
---|---|
CMPH | 0.092 |
Donepezil | 1.419 |
These findings suggest that CMPH could have applications in treating neurodegenerative diseases by modulating cholinergic activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, CMPH was tested alongside other imidazole derivatives for their antimicrobial efficacy. The results indicated that CMPH not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity towards human cell lines compared to traditional antibiotics .
Case Study 2: Cholinesterase Inhibition
In another investigation focused on neuroprotective properties, CMPH derivatives were assessed for their ability to inhibit BChE and acetylcholinesterase (AChE). The results showed that several derivatives exhibited selective inhibition, suggesting potential therapeutic roles in Alzheimer's disease management .
Properties
IUPAC Name |
5-(chloromethyl)-1-propylimidazole;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVSCNRYKDBICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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